10-Methyl-11-deazahomofolic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

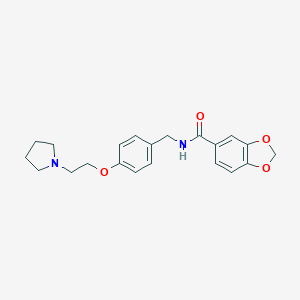

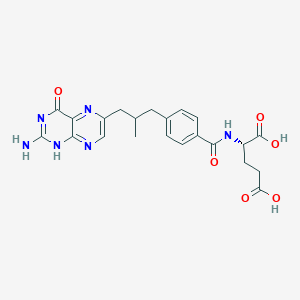

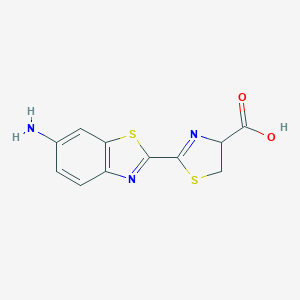

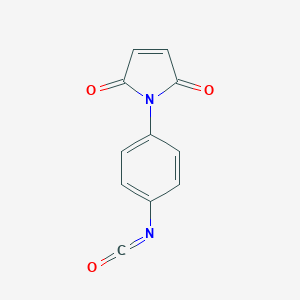

10-Methyl-11-deazahomofolic acid (MDHFA) is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. MDHFA is a derivative of folic acid, which is an essential vitamin that plays a vital role in various biological processes, including DNA synthesis, cell division, and protein synthesis. MDHFA has been shown to have several advantages over folic acid, including increased stability, improved bioavailability, and enhanced binding affinity to folate receptors.

Mechanism of Action

10-Methyl-11-deazahomofolic acid exerts its anti-tumor activity by inhibiting the activity of dihydrofolate reductase (DHFR), which is an enzyme that plays a critical role in folate metabolism. DHFR is required for the synthesis of thymidylate, which is an essential component of DNA. This compound binds to DHFR with high affinity, thereby inhibiting its activity and preventing the synthesis of thymidylate. This leads to the accumulation of uracil in the DNA, which ultimately leads to DNA damage and cell death.

Biochemical and physiological effects:

This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells by down-regulating the expression of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in cancer metastasis. In addition, this compound has been shown to enhance the uptake of chemotherapeutic agents by cancer cells, thereby increasing their efficacy.

Advantages and Limitations for Lab Experiments

10-Methyl-11-deazahomofolic acid has several advantages over folic acid and other folate derivatives in lab experiments. This compound has increased stability and improved bioavailability, which makes it easier to handle and use in experiments. This compound also has enhanced binding affinity to folate receptors, which allows for more efficient uptake by cells. However, one limitation of this compound is that it can be difficult to synthesize, which can limit its availability and use in experiments.

Future Directions

There are several future directions for the study of 10-Methyl-11-deazahomofolic acid. One direction is the development of this compound-based therapeutics for the treatment of cancer. This compound has shown potent anti-tumor activity in vitro and in vivo, and further studies are needed to determine its efficacy in clinical trials. Another direction is the use of this compound as a tool in molecular biology research. This compound has been used to study folate receptor-mediated endocytosis and transport, and further studies are needed to elucidate the mechanisms underlying these processes. Additionally, the development of new synthesis methods for this compound could increase its availability and use in scientific research.

Synthesis Methods

10-Methyl-11-deazahomofolic acid can be synthesized using a multi-step process that involves the reaction of several different reagents. The first step involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate to form 4-ethoxycarbonylphenylaminobenzoic acid. This intermediate product is then reacted with hydrazine hydrate to form 4-phenylhydrazinobenzoic acid. The final step involves the reaction of 4-phenylhydrazinobenzoic acid with formaldehyde and formic acid to form this compound.

Scientific Research Applications

10-Methyl-11-deazahomofolic acid has been extensively studied in scientific research due to its potential applications in various fields, including cancer research, drug development, and molecular biology. This compound has been shown to have potent anti-tumor activity in several different cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. This compound has also been shown to enhance the efficacy of several different chemotherapeutic agents, including cisplatin and doxorubicin. In addition, this compound has been used as a tool in molecular biology research to study folate receptor-mediated endocytosis and transport.

Properties

| 119770-55-7 | |

Molecular Formula |

C22H24N6O6 |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[3-(2-amino-4-oxo-3H-pteridin-6-yl)-2-methylpropyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C22H24N6O6/c1-11(9-14-10-24-18-17(25-14)20(32)28-22(23)27-18)8-12-2-4-13(5-3-12)19(31)26-15(21(33)34)6-7-16(29)30/h2-5,10-11,15H,6-9H2,1H3,(H,26,31)(H,29,30)(H,33,34)(H3,23,24,27,28,32)/t11?,15-/m0/s1 |

InChI Key |

WVWNHESCQDVDTC-MHTVFEQDSA-N |

Isomeric SMILES |

CC(CC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CC2=CN=C3C(=N2)C(=O)N=C(N3)N |

SMILES |

CC(CC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)CC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)CC2=CN=C3C(=N2)C(=O)N=C(N3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)

![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)

![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)